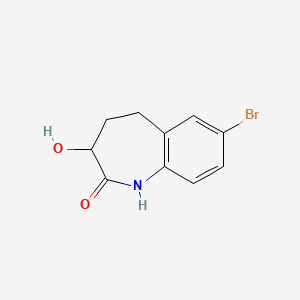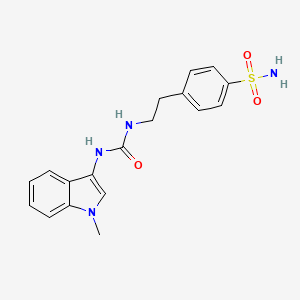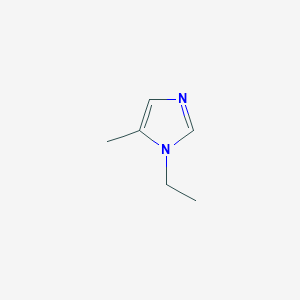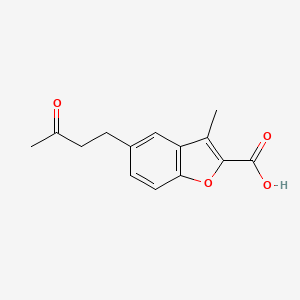![molecular formula C16H17N5O3 B2916917 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 946341-06-6](/img/structure/B2916917.png)
9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Activity
Research on substituted analogues of pyrimidopurinediones, which share structural similarities with 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has demonstrated anti-inflammatory activity. These compounds were synthesized and shown to exhibit comparable anti-inflammatory effects to naproxen in models of chronic inflammation. Specifically, a prenylated derivative exhibited cyclooxygenase inhibitory activity and was found to be devoid of gastric ulcer inducing potential, highlighting its potential as a safer anti-inflammatory agent (Kaminski et al., 1989).
Adenosine Receptor Antagonism
A study on pyrimido- and tetrahydropyrazinopurinediones evaluated their affinities for adenosine receptors (ARs), identifying compounds with potent A1 AR antagonistic properties. This research underscores the potential of structurally related compounds for therapeutic applications targeting ARs, which are implicated in various physiological processes and diseases (Szymańska et al., 2016).
Synthesis and Chemical Properties
Further research has focused on the synthesis and chemical properties of related purinediones. Studies have developed methods for synthesizing various derivatives and explored their structural characteristics. These investigations provide insight into the chemical versatility and potential applications of these compounds in medicinal chemistry and drug development (imo et al., 1995).
Catalytic Applications and Anticancer Potential
Molecular iodine catalysis has been used to synthesize derivatives with significant anti-proliferative properties against cancer cell lines, highlighting the anticancer potential of this class of compounds. This research suggests that modifications to the compound's structure could enhance its therapeutic efficacy against cancer (Mulakayala et al., 2012).
Neuropharmacological Applications
Derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione have been evaluated for their affinity to serotonin receptors, revealing high affinity for 5-HT(1A) and alpha(1) receptors. Some compounds exhibited potent pre- and postsynaptic 5-HT(1A) receptor antagonism, indicating their potential as neuropharmacological agents (Jurczyk et al., 2004).
Propriétés
IUPAC Name |
9-(4-hydroxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-7-20(10-3-5-11(22)6-4-10)15-17-13-12(21(15)8-9)14(23)18-16(24)19(13)2/h3-6,9,22H,7-8H2,1-2H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZYEJJQYNQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-hydroxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)
![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)
![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)

![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)






![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)

![Methyl 1-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2916856.png)